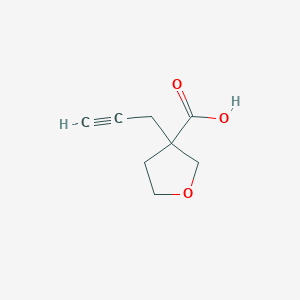
3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is a chemical compound with the CAS Number: 1514141-11-7 . Its molecular weight is 156.18 . The IUPAC name for this compound is 3-allyltetrahydro-3-furancarboxylic acid .
Molecular Structure Analysis
The InChI code for 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is 1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid include its molecular weight (156.18 ) and its IUPAC name (3-allyltetrahydro-3-furancarboxylic acid ). Unfortunately, additional properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
Research has shown the application of prop-2-ynyl alpha-ketoesters, which share a reactive moiety with 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, in the synthesis of heterocyclic derivatives. Under oxidative carbonylation conditions catalyzed by palladium, these compounds can be transformed into various derivatives, including tetrahydrofuran and dioxolane derivatives. These reactions offer a versatile approach to creating complex molecular structures, highlighting the compound's utility in synthesizing pharmaceuticals and materials with specific chemical properties (Bacchi et al., 2005).
Carboxylic Acid Recovery and Extraction
Studies on the extraction of carboxylic acids, such as propionic acid, from aqueous waste streams and fermentation broths, provide insights into the broader applications of carboxylic acid derivatives. The research focused on improving extraction efficiencies using binary extractants and modifying diluents, which is critical for industrial applications including bioprocessing and waste treatment. This emphasizes the importance of understanding the chemical behavior of compounds like 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid in separation and purification technologies (Keshav et al., 2009).
Photophysical and Coordination Properties
Research into the E and Z isomers of benzoxazolyl-propenoic acids, structurally related to 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, sheds light on their photophysical properties and potential applications in materials science. These studies reveal how molecular structure influences the optical and electronic properties of organic compounds, which can be leveraged in the development of organic electronic devices, light-emitting diodes, and photovoltaic cells (Trujillo-Ferrara et al., 2004).
Enabling Technologies for Sustainable Chemistry
The catalytic activity of copper in the bis-trifluoromethylthiolation of propiolic acid derivatives, which include structures related to 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, represents a significant advancement in the field of sustainable chemistry. These reactions demonstrate the potential for developing new methods for introducing fluorinated groups into organic molecules, which is crucial for the pharmaceutical industry and the synthesis of agrochemicals (Pan et al., 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Eigenschaften
IUPAC Name |
3-prop-2-ynyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-8(7(9)10)4-5-11-6-8/h1H,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVOTZROLTXESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
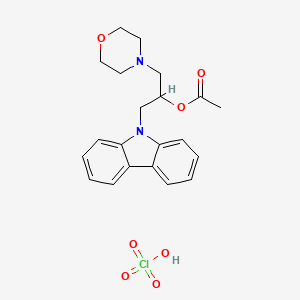
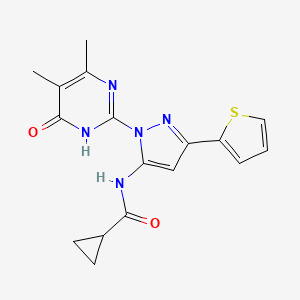
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
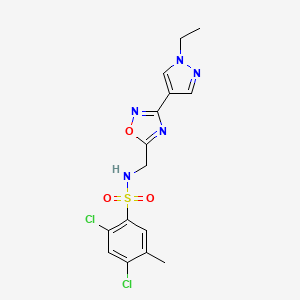
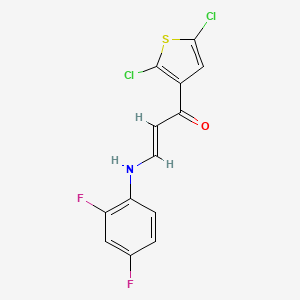
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
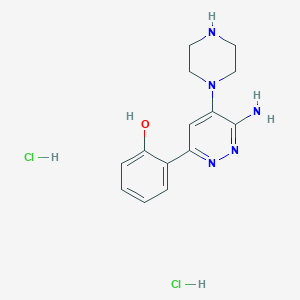
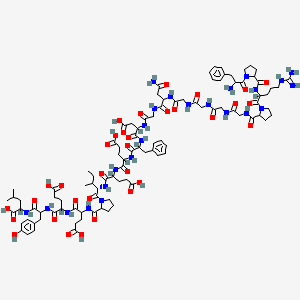
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
